molecular formula C7H6ClNO B146232 4-Chlorobenzamide CAS No. 619-56-7

4-Chlorobenzamide

Cat. No.: B146232
CAS No.: 619-56-7
M. Wt: 155.58 g/mol
InChI Key: BLNVISNJTIRAHF-UHFFFAOYSA-N
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Description

4-Chlorobenzamide is an organic compound with the molecular formula C7H6ClNO. It is a derivative of benzamide where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzamide can be synthesized through the direct condensation of 4-chlorobenzoic acid and ammonia or amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is considered green and efficient, providing high yields and utilizing eco-friendly conditions.

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting 4-chlorobenzonitrile with water in the presence of a catalyst such as [Cp*Rh(H2O)3][OTf]2 and acetaldehyde oxime . This reaction is carried out at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form 4-chlorobenzoic acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as hydroxide ions or amines can be used.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Reduction: 4-Chloroaniline.

    Oxidation: 4-Chlorobenzoic acid.

Scientific Research Applications

4-Chlorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 4-chlorobenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4-Chlorobenzoic Acid: Similar structure but with a carboxylic acid group instead of an amide group.

    4-Chlorobenzonitrile: Contains a nitrile group instead of an amide group.

    4-Chloroaniline: Contains an amine group instead of an amide group.

Uniqueness: 4-Chlorobenzamide is unique due to its specific amide functionality, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNVISNJTIRAHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210930
Record name 4-Chlorobenzamide
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Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

619-56-7
Record name 4-Chlorobenzamide
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Record name 4-Chlorobenzamide
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Record name 4-CHLOROBENZAMIDE
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Record name 4-CHLOROBENZAMIDE
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Record name 4-Chlorobenzamide
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Record name 4-chlorobenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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